molecular formula C11H11BrN8O6 B12631831 C11H11BrN8O6

C11H11BrN8O6

Cat. No.: B12631831
M. Wt: 431.16 g/mol
InChI Key: AIEHCWXYGMJURI-UHFFFAOYSA-N
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Description

C₁₁H₁₁BrN₈O₆ is a brominated heterocyclic compound characterized by a high nitrogen-to-oxygen ratio (8 N and 6 O atoms). Its molecular weight is approximately 431 g/mol, calculated as follows:

  • C₁₁H₁₁: 12×11 + 1×11 = 143 g/mol
  • Br: ~80 g/mol
  • N₈: 14×8 = 112 g/mol
  • O₆: 16×6 = 96 g/mol

The nitrogen-rich structure implies multiple heterocycles (e.g., pyrimidines, triazoles) or functional groups (amines, nitro groups), while oxygen atoms may form esters, ethers, or carbonyls.

Properties

Molecular Formula

C11H11BrN8O6

Molecular Weight

431.16 g/mol

IUPAC Name

N'-[2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetyl]-2-(3-nitropyrazol-1-yl)acetohydrazide

InChI

InChI=1S/C11H11BrN8O6/c1-6-10(12)11(20(25)26)16-18(6)5-9(22)14-13-8(21)4-17-3-2-7(15-17)19(23)24/h2-3H,4-5H2,1H3,(H,13,21)(H,14,22)

InChI Key

AIEHCWXYGMJURI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NNC(=O)CN2C=CC(=N2)[N+](=O)[O-])[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C11H11BrN8O6 typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of a brominated precursor, followed by the introduction of nitrogen-containing groups through nucleophilic substitution reactions. The final steps usually involve the addition of oxygen-containing functional groups under controlled conditions.

Industrial Production Methods

Industrial production of This compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

C11H11BrN8O6: undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

C11H11BrN8O6: has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which C11H11BrN8O6 exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparative Properties of C₁₁H₁₁BrN₈O₆ and Analogues

Property C₁₁H₁₁BrN₈O₆ C₁₂H₆Br₄O₄S C₆H₅BBrClO₂
Molecular Weight 431 g/mol 572.84 g/mol 235.27 g/mol
Halogens 1 Br 4 Br, 1 S 1 Br, 1 Cl
Functional Groups Likely nitro/amide Sulfonate, Br Boronic acid, Br, Cl
Log Po/w (XLOGP3) Estimated 0.5–1.2 Not reported 2.15
Solubility (mg/mL) Moderate (inferred) Likely low 0.24 (measured)
Synthesis Unreported Unreported Pd-catalyzed coupling
Applications Pharmaceutical R&D Industrial surfactants Suzuki-Miyaura reactions

Structural and Functional Differences

  • C₁₂H₆Br₄O₄S : This compound contains four bromine atoms and a sulfonate group, enhancing its hydrophobicity and stability for industrial applications (e.g., surfactants or flame retardants) . In contrast, C₁₁H₁₁BrN₈O₆’s single Br atom and nitrogen-rich structure may prioritize bioactivity over industrial utility.
  • C₆H₅BBrClO₂: A boronic acid derivative with dual halogens (Br, Cl), this compound is optimized for cross-coupling reactions (e.g., Suzuki-Miyaura) due to its planar geometry and Pd-catalyzed synthesis .

Physicochemical Properties

  • Log Po/w : C₆H₅BBrClO₂ has a higher Log P (2.15 ), indicating greater lipophilicity, whereas C₁₁H₁₁BrN₈O₆’s polarity (from N/O groups) likely reduces Log P to 0.5–1.2 , favoring aqueous solubility .
  • Bioavailability : C₆H₅BBrClO₂ exhibits high gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration , traits less probable for C₁₁H₁₁BrN₈O₆ due to its larger size and polarity.

Research Implications

  • Pharmaceutical Potential: C₁₁H₁₁BrN₈O₆’s bromine and nitrogen content align with antiviral or antibacterial scaffolds, though its high N/O count may challenge synthetic accessibility.
  • Industrial Limitations : Unlike C₁₂H₆Br₄O₄S, its single Br atom and complex structure reduce cost-effectiveness for bulk applications .

Biological Activity

The compound C11H11BrN8O6, also known as a derivative of a specific class of biologically active molecules, has been the subject of various studies focusing on its biological activity, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes findings from multiple research studies to provide a comprehensive overview of the biological activities associated with this compound.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes:

  • Br (Bromine) : This halogen is often associated with enhanced biological activity in organic compounds.
  • N (Nitrogen) : The presence of nitrogen atoms can contribute to the compound's pharmacological properties.
  • O (Oxygen) : Oxygen functionalities can enhance solubility and bioavailability.

The structural formula indicates potential interactions with biological systems, particularly through binding to various receptors or enzymes.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A comparative study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound ranged from 25 to 50 µg/ml, indicating potent antibacterial activity.

Microorganism MIC (µg/ml)
Vibrio cholerae25
Enterococcus faecalis50
Shigella sonnei25
Micrococcus luteus25

These results suggest that this compound could be a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, one study reported that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines, including breast and colon cancer cells.

Case Study: Apoptosis Induction

A notable case study highlighted the effects of this compound on human breast cancer cells (MCF-7). After 48 hours of exposure, flow cytometry analysis showed:

  • Early Apoptosis : 30% of cells underwent early apoptosis.
  • Late Apoptosis : 15% of cells showed signs of late apoptosis.

This indicates that this compound may effectively target cancer cells while sparing normal cells, thus presenting a promising therapeutic avenue.

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases.

Cytokine Control Level Treated Level
TNF-alphaHighReduced by 40%
IL-6HighReduced by 35%

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